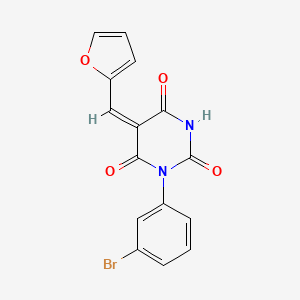
1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Descripción general
Descripción
1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BRPF, is a pyrimidine derivative that has gained significant interest in the scientific community due to its potential applications in various fields. BRPF has been extensively studied for its biochemical and physiological effects, mechanism of action, synthesis methods, and future directions.
Mecanismo De Acción
The mechanism of action of 1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it has been proposed that it exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. 1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. Further studies are needed to fully elucidate the mechanism of action of 1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione.
Biochemical and Physiological Effects:
1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit various biochemical and physiological effects, including the inhibition of angiogenesis, the modulation of immune responses, and the regulation of gene expression. Moreover, it has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Moreover, it has been found to exhibit potent antitumor activity against various cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of 1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its low solubility in aqueous solutions, which can make it challenging to work with in some experiments.
Direcciones Futuras
There are several future directions for the research on 1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One of the areas of interest is the development of new anticancer drugs based on the structure of 1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. Moreover, further studies are needed to fully elucidate the mechanism of action of 1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential applications in other fields, such as neurology and immunology. Additionally, the synthesis of 1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione analogs with improved solubility and bioavailability could lead to the development of more effective drugs. Overall, the research on 1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has the potential to lead to significant advancements in various scientific fields.
Conclusion:
In conclusion, 1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a pyrimidine derivative that has gained significant interest in the scientific community due to its potential applications in various fields. It has been extensively studied for its biochemical and physiological effects, mechanism of action, synthesis methods, and future directions. 1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for cancer therapy. Further research is needed to fully elucidate the mechanism of action of 1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential applications in other fields.
Aplicaciones Científicas De Investigación
1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, 1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. These findings suggest that 1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione could be a potential candidate for the development of new anticancer drugs.
Propiedades
IUPAC Name |
(5E)-1-(3-bromophenyl)-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O4/c16-9-3-1-4-10(7-9)18-14(20)12(13(19)17-15(18)21)8-11-5-2-6-22-11/h1-8H,(H,17,19,21)/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUHOCBGZSFLBT-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=CC=CO3)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)/C(=C/C3=CC=CO3)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



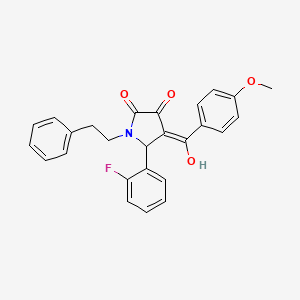
![4-benzoyl-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3904951.png)
![6-chloro-3-[3-(2-chlorophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B3904955.png)
![ethyl 4-[2-(2-furyl)vinyl]-2-oxo-6-phenyl-3-cyclohexene-1-carboxylate](/img/structure/B3904961.png)
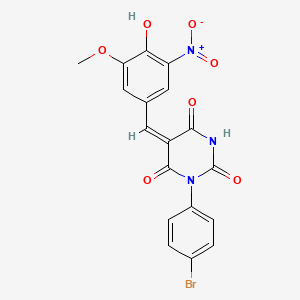
![1-[(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B3904977.png)
![3-(5-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3904986.png)

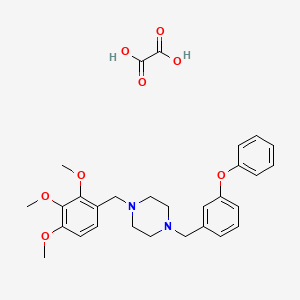
![N'-[(4-bromo-5-methyl-2-furyl)methylene]-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B3904999.png)
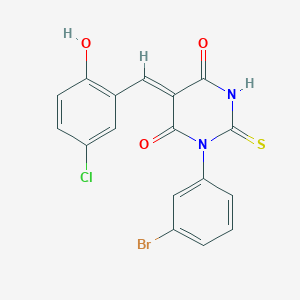
![ethyl {[2-(2-methoxy-4-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)ethyl]thio}acetate](/img/structure/B3905018.png)
![N-[(2R*,4R*,6S*)-2-(3,5-difluorophenyl)-6-(2,6-dimethylphenyl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B3905031.png)
![2-chloro-5-(3-methyl-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B3905041.png)